molecular formula C17H24N6O3 B5588837 5-{2-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione

5-{2-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione

Cat. No. B5588837
M. Wt: 360.4 g/mol
InChI Key: ZNFVHQOFEBAZQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-{2-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione involves several key steps, including nucleophilic substitution reactions and catalytic hydrogenation processes. For example, the synthesis and antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines indicate a method of synthesizing closely related compounds through nucleophilic substitution reactions (Mallesha et al., 2012).

Molecular Structure Analysis

The molecular and crystal structures of derivatives similar to the target compound have been analyzed, revealing insights into their geometric and electronic configurations. The structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives have been characterized, showing the influence of substituents on molecular conformation and stability (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The chemical reactivity and functional transformations of similar compounds have been explored, demonstrating the versatility of these molecules in organic synthesis. For instance, the novel ring transformation of 5-amino-4 (3H)-pyrimidinones into imidazoles and further into a 1, 2, 4-triazine showcases the potential for creating diverse heterocyclic structures from base compounds (Ueda & Sakakibara, 1984).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some pyrimidine derivatives are used in medicine due to their ability to inhibit certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical, further studies could be conducted to explore its efficacy and safety .

properties

IUPAC Name

5-[2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl]-1,3-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O3/c1-11-9-12(2)19-16(18-11)23-7-5-22(6-8-23)14(24)10-13-15(25)21(4)17(26)20(13)3/h9,13H,5-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFVHQOFEBAZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CC3C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{2-[4-(4,6-Dimethyl-2-pyrimidinyl)-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione

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